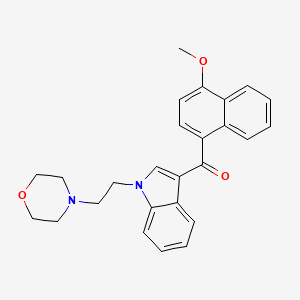

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone

概要

説明

JWH 198は、アミノアルキルインドールおよびナフトイルインドールファミリーに属する合成カンナビノイドです。 それはカンナビノイド受容体アゴニストとして作用し、1990年代初頭に製薬会社サノフィ・ウィンザーによって開発されました . この化合物は、CB1受容体において10nMの結合親和性を持ち、その母体化合物であるJWH 200の約4倍強力です .

準備方法

合成ルートと反応条件

JWH 198の合成には、トリエチルアミンなどの塩基の存在下、1-ナフトイルクロリドと1-(2-モルホリン-4-イルエチル)インドールの反応が含まれます。 この反応は、通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業生産方法

一般的なアプローチは、ラボ規模の合成プロセスを拡大し、化合物の精神活性特性のために適切な取り扱いと安全対策を確保することです .

化学反応の分析

反応の種類

JWH 198は、ナフトイルおよびインドール部分などの反応性官能基の存在により、主に置換反応を受けます .

一般的な試薬と条件

主要製品

これらの反応から生成された主要な生成物には、ハロゲン化誘導体とJWH 198の酸化形態が含まれ、これらは薬理学的特性についてさらに研究することができます .

科学的研究の応用

JWH 198は、カンナビノイド受容体の構造活性相関を理解するために、分子モデリング研究で広く使用されてきました . その高い結合親和性により、カンナビノイド受容体相互作用の研究と、これらの受容体を標的とする新しい治療薬の開発において貴重なツールとなっています .

科学的研究の応用

Cannabinoid Receptor Agonism

JWH-198 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction suggests potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases. Studies have shown that synthetic cannabinoids can modulate pain pathways and reduce inflammation through their action on these receptors .

Antitumor Activity

Recent investigations into the compound's anticancer properties have revealed promising results. In vitro studies demonstrate that JWH-198 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, showing mean GI50 values indicative of its potency . These findings suggest that JWH-198 could be developed into a therapeutic agent for cancer treatment.

Pain Management

Due to its cannabinoid receptor agonism, JWH-198 may be beneficial in managing chronic pain conditions. Its mechanism of action aligns with the therapeutic effects observed with other cannabinoids, making it a candidate for further exploration in pain relief protocols .

Neurological Disorders

The neuroprotective properties associated with cannabinoid receptor activation suggest that JWH-198 might be useful in treating neurological disorders such as multiple sclerosis and Alzheimer's disease. Research indicates that cannabinoids can help mitigate neuroinflammation and promote neuronal survival .

Case Studies

作用機序

JWH 198は、脳および末梢組織のCB1カンナビノイド受容体に結合することにより、その効果を発揮します . この結合は、アデニル酸シクラーゼの阻害とイオンチャネルの調節を含む細胞内シグナル伝達経路の活性化につながります . CB1受容体に対するこの化合物の高い親和性は、強力な精神活性効果をもたらし、治療目的とレクリエーション目的の両方で関心を集めています .

類似の化合物との比較

類似の化合物

JWH 200: ナフトイル環にメトキシ基がないため、CB1受容体に対する結合親和性が低くなっています.

JWH 081: インドール環に異なる置換パターンを持つ別の合成カンナビノイドです.

独自性

JWH 198のユニークな構造、特にナフトイル環にメトキシ基が存在することは、その高い結合親和性と強力な効果に貢献しています . これは、カンナビノイド受容体相互作用と新しい治療薬の開発の研究において、貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Uniqueness

JWH 198’s unique structure, particularly the presence of the methoxy group on the naphthoyl ring, contributes to its high binding affinity and potent effects . This makes it a valuable compound for research into cannabinoid receptor interactions and the development of new therapeutic agents .

生物活性

The compound (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone , also known as JWH-198, is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly its interactions with cannabinoid receptors. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C22H30N2O2

- Molecular Weight : 354.4858 g/mol

- InChI : InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3

JWH-198 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. The binding affinity of JWH-198 for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. This high affinity suggests a potent biological activity that could translate into both therapeutic effects and adverse reactions.

Receptor Binding Affinity

Research indicates that JWH-198 exhibits high binding affinity for the CB1 receptor (Ki values in the low nanomolar range). This affinity is crucial for its psychoactive effects, which include alterations in mood, perception, and cognition.

| Receptor | Binding Affinity (Ki) |

|---|---|

| CB1 | ~10 nM |

| CB2 | ~30 nM |

Effects on Locomotor Activity

Studies have shown that JWH-198 induces significant changes in locomotor activity in animal models. A dose-dependent decrease in activity was observed, indicating a sedative effect similar to other cannabinoids.

| Dose (mg/kg) | Locomotor Activity Change |

|---|---|

| 1 | Minor decrease |

| 3 | Moderate decrease |

| 10 | Significant decrease |

Case Study 1: Analgesic Properties

A study investigating the analgesic properties of JWH-198 found that administration led to a notable reduction in pain response during formalin tests in rodents. The compound's mechanism appears to involve modulation of nociceptive pathways through CB1 receptor activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of JWH-198 against oxidative stress-induced neuronal damage. Results indicated that JWH-198 could mitigate cell death in neuronal cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases.

Toxicological Profile

While the biological activity of JWH-198 shows promise, it is essential to consider its toxicological profile. Reports indicate potential adverse effects such as:

- Psychoactive Effects : High doses can lead to anxiety, paranoia, and hallucinations.

- Cardiovascular Effects : Increased heart rate and blood pressure have been noted.

特性

IUPAC Name |

(4-methoxynaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-30-25-11-10-22(19-6-2-3-8-21(19)25)26(29)23-18-28(24-9-5-4-7-20(23)24)13-12-27-14-16-31-17-15-27/h2-11,18H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHSUXWDDKWTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168133 | |

| Record name | JWH-198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166599-76-4 | |

| Record name | (4-Methoxy-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166599-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166599764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-198 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53IGM38PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。